molecular formula C34H49N3O B10980251 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B10980251
M. Wt: 515.8 g/mol
InChI Key: KSLQRZIXXZFYLO-UHFFFAOYSA-N
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Description

4-(1-Hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a pyrrolidinone ring, and a long hexadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Hexadecyl Chain: The hexadecyl chain is introduced through alkylation reactions, often using hexadecyl bromide in the presence of a base such as potassium carbonate.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization reactions involving appropriate precursors, such as amino acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzimidazole and pyrrolidinone moieties, which can be achieved through various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as surfactants, lubricants, or coatings.

Mechanism of Action

The mechanism by which 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one exerts its effects depends on its interaction with molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The long hexadecyl chain may enhance the compound’s ability to interact with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hexadecyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    4-(1-Hexadecyl-1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

The presence of the 2-methylphenyl group in 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one distinguishes it from similar compounds. This methyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially enhancing its effectiveness in various applications.

Properties

Molecular Formula

C34H49N3O

Molecular Weight

515.8 g/mol

IUPAC Name

4-(1-hexadecylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C34H49N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-36-32-24-19-17-22-30(32)35-34(36)29-26-33(38)37(27-29)31-23-18-16-21-28(31)2/h16-19,21-24,29H,3-15,20,25-27H2,1-2H3

InChI Key

KSLQRZIXXZFYLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C

Origin of Product

United States

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